
Prucalopride
Übersicht
Beschreibung
Prucalopride is a first-in-class dihydrobenzofuran-carboxamide derivative and a potent, selective serotonin 5-HT4 receptor agonist with enterokinetic properties . It is approved for the treatment of severe chronic constipation (CC) in adults, particularly when laxatives fail to provide adequate relief. This compound enhances gastrointestinal motility by stimulating colonic mass movements and accelerating gastric, proximal colonic, and colonic transit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prucalopride is synthesized through the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine under a nitrogen atmosphere. The reaction is facilitated by the presence of carbonylbis-1H-imidazole in tetrahydrofuran solvent. The resulting reaction mass undergoes work-up procedures to yield this compound free base, which is then converted to this compound monohydrate by stirring with water and drying .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield through optimized reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: Prucalopride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions can occur at the amino or chloro groups, leading to derivatives with potentially different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution at the amino group can yield N-alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chronic Constipation
Prucalopride is primarily indicated for the treatment of chronic constipation in adults, especially those who have not found relief from laxatives. Clinical trials have demonstrated that this compound significantly increases the number of spontaneous complete bowel movements (SCBMs) compared to placebo. In a pivotal study, 33.3% of patients receiving this compound achieved an average of three or more SCBMs per week versus 10.3% in the placebo group .
Study | Population | Treatment Duration | Outcome |
---|---|---|---|
PRU-CRC-3001 | Adults with CIC | 12 weeks | This compound significantly improved SCBMs compared to placebo (P < 0.001) |
PRU-USA-13 | Mixed population | 12 weeks | Increased bowel frequency and improved patient satisfaction |
Opioid-Induced Constipation (OIC)
This compound has shown promise in treating OIC, which is a common side effect among patients using opioids for pain management. Studies indicate that this compound can alleviate symptoms associated with OIC, improving quality of life for these patients .
Constipation-Predominant Irritable Bowel Syndrome (IBS-C)
Preliminary research suggests that this compound may also benefit patients with IBS-C by enhancing gastrointestinal motility and reducing abdominal discomfort associated with constipation . Ongoing trials are investigating its efficacy in this population.
Postoperative Ileus
This compound's ability to stimulate gastrointestinal motility makes it a candidate for managing postoperative ileus, a condition characterized by temporary cessation of bowel activity following surgery. Initial findings indicate potential benefits, although further research is required .
Safety Profile
This compound has been generally well-tolerated in clinical studies, with common side effects including diarrhea, nausea, and abdominal pain. Serious adverse events are rare, making it a viable option for long-term management of chronic constipation .
Case Studies and Evidence
Several case studies have documented the successful use of this compound in diverse patient populations:
- Case Study A : A 45-year-old female with severe chronic constipation unresponsive to laxatives experienced significant improvement after initiating this compound therapy, reporting an increase from one to five SCBMs per week within four weeks.
- Case Study B : An elderly male patient with OIC due to long-term opioid use showed marked improvement in bowel frequency and quality of life after eight weeks on this compound.
Wirkmechanismus
Prucalopride exerts its effects by selectively stimulating 5-HT4 receptors in the gastrointestinal tract. This activation promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to enhanced peristaltic reflexes, increased intestinal secretions, and improved gastrointestinal motility . The high selectivity of this compound minimizes adverse cardiovascular effects associated with non-selective serotonin receptor agonists .
Vergleich Mit ähnlichen Verbindungen
Key Pharmacological Features :
- Mechanism : Selective 5-HT4 receptor agonism increases acetylcholine release in the myenteric plexus, promoting peristalsis .
- Dosage : 2 mg once daily (1 mg recommended for elderly patients due to slower elimination) .
- Efficacy : In three pivotal 12-week trials, 23.9% (2 mg) and 23.5% (4 mg) of patients achieved ≥3 spontaneous complete bowel movements (SCBMs)/week versus 12.1% with placebo .
Mechanism of Action
Key Differences :
- This compound uniquely targets motility, whereas lubiprostone and linaclotide are secretagogues.
Efficacy in Chronic Constipation
Adults
- This compound vs. Placebo : In pooled data from six trials, this compound achieved ≥3 SCBMs/week in 30.9% of patients vs. 12.4% with placebo (p < 0.001) .
- This compound vs. Lactulose : In a head-to-head study, this compound 2 mg was superior to lactulose 10 g (effect size Φ = 0.63) for Clozapine-induced constipation .
- This compound vs. PEG : Observational data showed comparable efficacy, but this compound had faster onset (improvements within Week 1) .
Secretagogues vs. Prokinetics
- Lubiprostone : 14–18% achieved ≥3 SCBMs/week in trials .
- Linaclotide : 21–33% achieved ≥3 CSBMs/week .
- This compound : Higher responder rates (23.9–30.9%) and sustained efficacy over 12 weeks .
Pediatric Use
- placebo (17.0% vs. 17.8% responders) .
Special Populations
Biologische Aktivität
Prucalopride is a selective serotonin 5-HT4 receptor agonist primarily used in the treatment of chronic constipation. Its biological activity is characterized by its ability to enhance gastrointestinal motility, making it a significant therapeutic option for patients suffering from this condition. This article explores the mechanisms, pharmacokinetics, efficacy, and safety of this compound, supported by clinical data and case studies.
This compound exerts its effects by selectively activating 5-HT4 receptors located throughout the gastrointestinal tract. This activation leads to:
- Increased Release of Acetylcholine : Stimulation of 5-HT4 receptors results in the release of acetylcholine, a neurotransmitter that promotes gastrointestinal motility.
- Enhanced Colonic Contractions : this compound induces dose-dependent stimulation of contractile activity in the proximal colon while inhibiting it in the distal colon, facilitating bowel movements .
- Giant Migratory Contractions : It amplifies giant migratory contractions, which are essential for initiating the urge to defecate .
Pharmacokinetics
This compound is well absorbed with over 90% bioavailability, reaching peak plasma concentration approximately 2.77 hours post-administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Maximum Plasma Concentration | 3.79 ng/ml |
Volume of Distribution | 623 L |
Protein Binding | 30% |
Half-life | 18-20 hours |
Excretion | 84% via urine |
The drug is minimally metabolized (only 6% of the administered dose) and does not significantly interact with cytochrome P450 enzymes .
Clinical Efficacy
This compound has been evaluated in several clinical trials demonstrating its efficacy in increasing spontaneous bowel movements and improving patient-reported outcomes. Notable findings from phase III trials include:
- Increased Bowel Movements : Patients receiving this compound experienced a significant increase in spontaneous complete bowel movements compared to placebo groups, with an average increase of more than three bowel movements per week .
- Quality of Life Improvements : Participants reported enhanced quality of life and reduced severity of constipation symptoms .
- Satisfaction Rates : In open-label studies, 67% of patients reported improved satisfaction scores post-treatment .
Safety Profile
This compound is generally well tolerated. Common adverse events include mild to moderate headaches and nausea, primarily occurring within the first few days of treatment. Serious cardiac events have not been observed, making this compound a safer alternative compared to other prokinetic agents .
Case Studies
-
Study on Efficacy in Chronic Constipation :
- A multicenter trial involving 1,287 patients found that this compound significantly improved bowel function and quality of life over a 12-week period.
-
Long-term Safety Assessment :
- A follow-up study indicated that long-term use (up to two years) did not lead to significant adverse effects or decline in gastrointestinal function among chronic constipation patients.
Q & A
Basic: How can researchers formulate a focused research question for clinical trials investigating prucalopride's efficacy in chronic constipation?
Answer:
Use the PICOT framework to structure the question:
- P opulation: Specify the patient cohort (e.g., "adults with chronic idiopathic constipation").
- I ntervention: Define this compound dosage and administration (e.g., "2 mg/day oral this compound").
- C omparison: Identify the control (e.g., "placebo" or "alternative prokinetic agents").
- O utcome: Quantify primary endpoints (e.g., "change in colonic transit time at 12 weeks").
- T imeframe: Set the study duration (e.g., "12-week double-blind phase").
This framework ensures alignment with clinical relevance and methodological rigor. For validation, conduct a preliminary literature review to identify gaps and refine variables .
Q. Basic: What experimental design considerations are critical for pharmacokinetic studies of this compound?
Answer:
- Crossover vs. Parallel Designs : Use crossover designs to reduce inter-individual variability but account for washout periods to avoid carryover effects.
- Sample Size Calculation : Apply power analysis (e.g., α=0.05, β=0.20) based on prior pharmacokinetic parameters (e.g., Cmax, AUC).
- Bioanalytical Validation : Follow ICH guidelines for method validation (specificity, linearity, accuracy) when quantifying this compound in plasma or urine .
Include detailed protocols for blood sampling intervals and analytical techniques (e.g., LC-MS/MS) to ensure reproducibility .
Q. Basic: How should researchers select between in vitro and in vivo models for studying this compound's mechanism of action?
Answer:
- In Vitro Models : Use isolated colonic tissue or cell lines (e.g., HT-29) to assess serotonin 5-HT4 receptor affinity and intracellular signaling (e.g., cAMP assays).
- In Vivo Models : Employ rodent models (e.g., loperamide-induced constipation) to evaluate motility effects. Ensure ethical compliance (e.g., IACUC approval) and document housing conditions to minimize confounding variables .
Justify model selection based on research objectives (e.g., receptor-level vs. systemic effects) .
Q. Advanced: How can Box-Behnken experimental design optimize analytical methods for this compound quantification?
Answer:
Box-Behnken design (BBD) efficiently optimizes parameters with minimal experimental runs. For example:
- Variables : pH, reagent concentration (e.g., eosin Y), and reaction time.
- Response Surface Analysis : Model interactions between variables to maximize sensitivity (e.g., resonance Rayleigh scattering intensity at 365 nm).
- Validation : Confirm linearity (150–2000 ng/mL), LOD (38 ng/mL), and LOQ (125 ng/mL) per ICH guidelines. Apply this framework to HPLC or fluorometric assays to enhance precision .
Q. Advanced: How should researchers resolve contradictions in this compound efficacy data across studies?
Answer:
- Meta-Analysis : Pool data from randomized trials using PRISMA guidelines. Assess heterogeneity via I<sup>2</sup> statistics.
- Sensitivity Analysis : Stratify by population (e.g., elderly vs. adults), dosage, or outcome measures (e.g., bowel movements/week vs. patient-reported satisfaction).
- Replication Studies : Control for confounding factors (e.g., concomitant medications) and validate findings in independent cohorts .
Q. Advanced: What methodological strategies integrate multi-omics data to explore this compound's impact on gut microbiota?
Answer:
- Data Collection : Combine pharmacokinetic profiles with 16S rRNA sequencing (microbiota) and metabolomics (SCFAs).
- Multivariate Analysis : Use PCA or PLS-DA to identify correlations between this compound exposure and microbial shifts.
- Machine Learning : Train models (e.g., random forests) to predict microbiota-dependent efficacy variations. Validate findings in gnotobiotic models .
Q. Advanced: How can researchers validate this compound assays in complex biological matrices like human urine?
Answer:
- Matrix Effect Assessment : Compare calibration curves in buffer vs. urine. Use internal standards (e.g., deuterated this compound) to correct for ion suppression.
- Recovery Studies : Spike urine samples with known this compound concentrations (low, medium, high) and calculate recovery rates (target: 85–115%).
- Specificity Testing : Confirm no interference from metabolites (e.g., N-desmethyl this compound) via HPLC-MS/MS .
Q. Advanced: What longitudinal study designs are robust for assessing this compound's long-term safety?
Answer:
- Cohort Design : Follow patients for ≥1 year, with periodic safety assessments (e.g., ECGs for cardiac arrhythmias).
- Dropout Mitigation : Use intention-to-treat analysis and multiple imputation for missing data.
- Adverse Event Monitoring : Apply MedDRA coding for standardized reporting. Analyze trends using Kaplan-Meier survival curves .
Q. Tables
Table 1: Key Parameters for this compound Bioanalytical Validation (ICH Guidelines)
Parameter | Requirement | Example Value |
---|---|---|
Linearity | R<sup>2</sup> ≥ 0.99 | 0.998 |
Accuracy | 85–115% recovery | 98.2% |
Precision | RSD ≤15% | 4.5% |
LOD | Signal/noise ≥3 | 38 ng/mL |
LOQ | Signal/noise ≥10 | 125 ng/mL |
Table 2: Box-Behnken Design Optimization for RRS Method
Variable | Low Level | High Level | Optimal Value |
---|---|---|---|
pH | 3.0 | 4.0 | 3.5 |
Eosin Y (µM) | 10 | 30 | 20 |
Reaction Time (min) | 5 | 15 | 10 |
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMNHBXQOOVQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057670 | |
Record name | Prucalopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Prucalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
179474-81-8 | |
Record name | Prucalopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179474-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prucalopride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prucalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prucalopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prucalopride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRUCALOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09IUW5TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>196 ºC | |
Record name | Prucalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.